molecular formula C25H22N2O3S2 B2787601 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine CAS No. 896693-56-4

5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine

Cat. No.: B2787601
CAS No.: 896693-56-4
M. Wt: 462.58
InChI Key: OSPFDDQWDKGQTQ-UHFFFAOYSA-N
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Description

5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, potentially converting them to alcohols or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine would require further investigation.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways. The compound’s structural features may allow it to interact with various molecular targets.

Industry

In industry, thiophene derivatives are used in the production of conductive polymers, dyes, and other materials. This compound could find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine would depend on its specific interactions with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-benzoyl-3-(benzenesulfonyl)thiophene-2,4-diamine: Lacks the N2-(2,6-dimethylphenyl) group.

    3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine: Lacks the benzoyl group.

    5-benzoyl-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine: Lacks the benzenesulfonyl group.

Uniqueness

The uniqueness of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c1-16-10-9-11-17(2)21(16)27-25-24(32(29,30)19-14-7-4-8-15-19)20(26)23(31-25)22(28)18-12-5-3-6-13-18/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPFDDQWDKGQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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